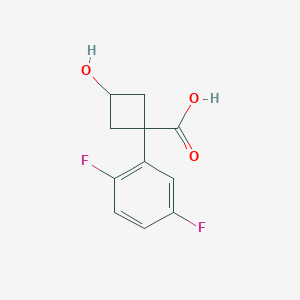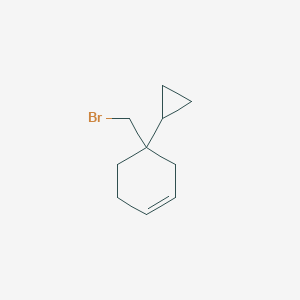
1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of bromine, fluorine, and sulfonamide functional groups
Métodos De Preparación
The synthesis of 1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent choice, and reaction time to scale up the synthesis process efficiently .
Análisis De Reacciones Químicas
1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide can be compared with similar compounds such as:
1-(4-Bromo-2-fluorophenyl)ethanone: This compound shares the bromine and fluorine substituents but differs in the functional group attached to the aromatic ring.
4-Bromo-2-fluorobiphenyl: Another related compound with similar halogen substituents but a different overall structure.
The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H9BrFNO2S |
|---|---|
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9BrFNO2S/c1-11-14(12,13)5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 |
Clave InChI |
GNCRUWWDUUUKQL-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)CC1=C(C=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)









